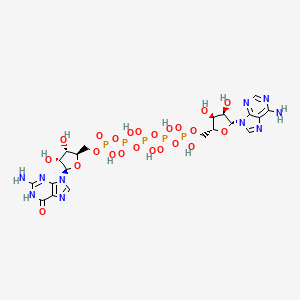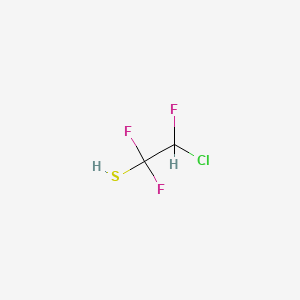
4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol is a compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol typically involves the reaction of phenothiazine with 4-hydroxybenzaldehyde, sodium metabisulphite, and sodium cyanide to form a nitrile intermediate. This intermediate is then treated with sodium azide in dimethylformamide (DMF) to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
作用機序
The mechanism of action of 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol involves its interaction with molecular targets such as lysine deacetylases (KDACs). By inhibiting these enzymes, the compound can alter gene expression and protein function, leading to various biological effects. For example, in the treatment of giardiasis, the compound disrupts the parasite’s cytoskeleton and cell division, ultimately reducing its proliferation and viability .
類似化合物との比較
4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug used to treat schizophrenia and other mental health disorders.
Promethazine: An antihistamine used to treat allergies, nausea, and motion sickness.
Thioridazine: Another antipsychotic drug with similar uses to chlorpromazine.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Unlike the aforementioned compounds, it has shown promise as a KDAC inhibitor and a potential treatment for parasitic infections .
特性
CAS番号 |
85586-49-8 |
|---|---|
分子式 |
C21H19NOS |
分子量 |
333.4 g/mol |
IUPAC名 |
2,6-dimethyl-4-(phenothiazin-10-ylmethyl)phenol |
InChI |
InChI=1S/C21H19NOS/c1-14-11-16(12-15(2)21(14)23)13-22-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)22/h3-12,23H,13H2,1-2H3 |
InChIキー |
BTQDOCBNRULPIM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)






![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)






